carpinontriol B

Description

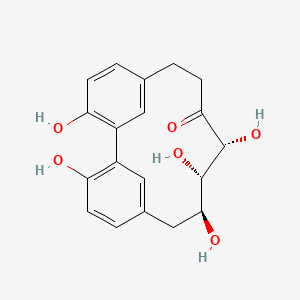

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H20O6 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(10R,11S,12S)-3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |

InChI |

InChI=1S/C19H20O6/c20-14-4-1-10-2-6-16(22)18(24)19(25)17(23)9-11-3-5-15(21)13(8-11)12(14)7-10/h1,3-5,7-8,17-21,23-25H,2,6,9H2/t17-,18-,19-/m0/s1 |

InChI Key |

HXRHVUWGMADGQP-FHWLQOOXSA-N |

Isomeric SMILES |

C1CC(=O)[C@@H]([C@H]([C@H](CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O |

Canonical SMILES |

C1CC(=O)C(C(C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O |

Synonyms |

carpinontriol B |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Carpinontriol B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpinontriol B is a naturally occurring cyclic diarylheptanoid first isolated from the stems of Carpinus cordata[1]. As a member of the diarylheptanoid class of compounds, it features a characteristic 1,7-diphenylheptane skeleton. Specifically, it is a meta,meta-cyclophane-type diarylheptanoid, where the two aromatic rings are linked by a seven-carbon chain at their meta positions, forming a macrocyclic structure. This compound has garnered interest for its potential biological activities, notably its anti-inflammatory properties. This guide provides a detailed overview of its chemical structure, spectroscopic data, a representative experimental protocol for its isolation, and its putative mechanism of action in inflammatory signaling pathways.

Chemical Structure and Properties

This compound is a polycyclic aromatic hydrocarbon characterized by a biphenyl moiety bridged by a seven-carbon aliphatic chain. The structure was elucidated through spectral methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry[1][2]. The heptane chain is functionalized with three hydroxyl groups (a triol) and a carbonyl group, contributing to its polarity and potential for hydrogen bonding.

The systematic name and key structural features are derived from its complex three-dimensional conformation. The molecular formula and weight have been determined as follows:

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₀O₆ | [3] |

| Molecular Weight | 344.36 g/mol | [3] |

| Class | Cyclic Diarylheptanoid (meta,meta-cyclophane) | |

| Spectroscopic Data | The detailed ¹H and ¹³C NMR assignment data from the original 2002 publication by Lee et al. were not accessible. Structure elucidation relied on 1D and 2D NMR and mass spectrometry. | [1][2][4] |

Experimental Protocols

The isolation of this compound involves multi-step extraction and chromatographic purification from its natural source, primarily species of the Carpinus (hornbeam) genus[1][5]. The following is a representative protocol based on methodologies for isolating diarylheptanoids from plant material.

General Isolation and Purification Protocol

-

Plant Material Collection and Preparation: The stems or bark of the source plant (e.g., Carpinus cordata) are collected, air-dried, and ground into a fine powder to maximize the surface area for extraction[1][2].

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using methanol or a methanol/water mixture at room temperature. This process is repeated multiple times to ensure complete extraction of polar and semi-polar metabolites, including diarylheptanoids[4].

-

Solvent Partitioning: The crude methanol extract is concentrated under reduced pressure to yield a gummy residue. This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Diarylheptanoids like this compound are typically enriched in the ethyl acetate fraction[4].

-

Chromatographic Separation: The enriched fraction is subjected to multiple rounds of chromatography for purification.

-

Column Chromatography: Initial separation is often performed on a silica gel or Sephadex LH-20 column, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate compounds based on polarity[4][5].

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved using preparative or semi-preparative HPLC, often on a reversed-phase (C18) column with a mobile phase such as a methanol-water or acetonitrile-water gradient[4][5].

-

-

Structure Elucidation: The purity and structure of the isolated compound are confirmed using modern spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between atoms and elucidate the complete chemical structure[2][4].

-

The workflow for this process can be visualized as follows:

Biological Activity and Signaling Pathway

This compound has demonstrated noteworthy anti-inflammatory activity. Studies have shown that it can inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and interleukin-6 (IL-6), in macrophage cells stimulated with lipopolysaccharide (LPS).

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4) on the surface of macrophages, triggering a downstream signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and induces the expression of genes encoding pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS) and IL-6.

This compound is thought to exert its anti-inflammatory effects by intervening in this pathway, thereby suppressing the expression of these inflammatory mediators.

The diagram below illustrates the proposed mechanism of action for this compound in the TLR4 signaling pathway.

References

- 1. New diarylheptanoids from the stems of Carpinus cordata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isolation and quantification of diarylheptanoids from European hornbeam (Carpinus betulus L.) and HPLC-ESI-MS/MS characterization of its antioxidative phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and quantification of diarylheptanoids from European hornbeam (Carpinus betulus L.) and HPLC-ESI-MS/MS charac… [ouci.dntb.gov.ua]

Carpinontriol B: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carpinontriol B is a cyclic diarylheptanoid first discovered in the stems of Carpinus cordata. This technical guide provides a comprehensive overview of its natural sources, isolation and structure elucidation methodologies, and known biological activities. Detailed experimental protocols are presented to facilitate further research and development. While specific signaling pathways for this compound have not yet been fully elucidated, this document includes a detailed workflow for its isolation and characterization. All quantitative data has been summarized for clarity and comparative analysis.

Discovery and Natural Sources

This compound was first isolated from the stems of Carpinus cordata, a deciduous shrub found in Korea, Japan, and China.[1] It belongs to the class of cyclic diarylheptanoids, which are characterized by a 1,7-diphenylheptane skeleton. Subsequent phytochemical investigations have identified this compound in other plant species within the Betulaceae family, including:

-

Corylus avellana (Hazelnut): Found in the flowers, green leafy involucres, and shells.

-

Corylus maxima : Isolated from the leaves.

-

Carpinus betulus (European Hornbeam).

Physicochemical Properties and Structure

The structure of this compound was determined using various spectral methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀O₆ | [1] |

| Molecular Weight | 344.1260 g/mol | [1] |

| Type | Cyclic Diarylheptanoid |

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities. The following table summarizes the available quantitative and qualitative data.

| Biological Activity | Assay | Results | Reference |

| Antioxidant Activity | DPPH Radical Scavenging | Weak activity observed. Specific IC₅₀ value not reported. | [1] |

| Cytotoxicity | MTT Assay | Not cytotoxic up to 1000 μM in A375 and SK-Mel-28 human melanoma cell lines. | [2] |

| Antibacterial Activity | Disc Diffusion Assay | 40 μ g/disk showed zones of inhibition against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. | |

| α-Glucosidase Inhibition | In vitro assay | Investigated, but specific IC₅₀ values for this compound are not available in the reviewed literature. |

Experimental Protocols

Extraction and Isolation of this compound from Carpinus cordata

The following protocol is based on the methodology described in the initial discovery of this compound.[1]

1. Extraction:

- Air-dried and powdered stems of Carpinus cordata are extracted with methanol (MeOH) at room temperature.

- The solvent is evaporated under reduced pressure to yield a crude MeOH extract.

2. Solvent Partitioning:

- The crude MeOH extract is suspended in water and sequentially partitioned with dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

- The EtOAc fraction, typically showing the highest radical-scavenging activity, is selected for further purification.

3. Chromatographic Purification:

- Sephadex LH-20 Column Chromatography: The EtOAc extract is subjected to column chromatography on a Sephadex LH-20 column, eluting with a suitable solvent system (e.g., methanol) to separate compounds based on their size and polarity.

- Silica Gel Column Chromatography: Fractions containing this compound are further purified by silica gel column chromatography using a gradient of chloroform-methanol or a similar solvent system.

- Reversed-Phase (RP-18) Column Chromatography: Final purification is achieved using RP-18 column chromatography with a methanol-water gradient to yield pure this compound.

HPLC Method for Quantification in Hazelnut Shells

The following HPLC method can be used for the quantitative analysis of this compound.[3]

-

Column: Nucleodur 100-5 C18 (150 x 4.6 mm, 5 µm)

-

Mobile Phase:

-

A: Water (H₂O)

-

B: Methanol (MeOH)

-

-

Gradient:

-

0-3 min: 5% B

-

3-7 min: 5% to 30% B

-

7-17 min: 30% B

-

17-35 min: 30% to 50% B

-

35-50 min: 50% to 100% B

-

-

Detection: 230 nm

Structure Elucidation

The chemical structure of this compound is elucidated using the following spectroscopic techniques:[1]

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, ¹H-¹H COSY, DEPT, NOE, HMQC, and HMBC spectra are acquired to determine the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is used to determine the exact molecular weight and elemental composition.

DPPH Radical Scavenging Assay

This protocol provides a general method for assessing antioxidant activity.

1. Reagents:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

- This compound dissolved in methanol at various concentrations.

- Ascorbic acid or Trolox as a positive control.

2. Procedure:

- Add the this compound solution to the DPPH solution in a 96-well plate.

- Incubate the plate in the dark at room temperature for 30 minutes.

- Measure the absorbance at 517 nm using a microplate reader.

- The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

- The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

α-Glucosidase Inhibition Assay

This protocol outlines a general method for evaluating α-glucosidase inhibitory activity.

1. Reagents:

- α-Glucosidase from Saccharomyces cerevisiae in phosphate buffer.

- p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

- This compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

- Acarbose as a positive control.

2. Procedure:

- Pre-incubate the α-glucosidase enzyme with the this compound solution in a 96-well plate.

- Initiate the reaction by adding the pNPG substrate.

- Incubate the plate at 37°C.

- Stop the reaction by adding a sodium carbonate solution.

- Measure the absorbance of the released p-nitrophenol at 405 nm.

- The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Visualizations

Isolation and Characterization Workflow for this compound

Caption: Workflow for the isolation and characterization of this compound.

Conclusion

This compound is a naturally occurring cyclic diarylheptanoid with potential for further investigation. This guide provides a foundational understanding of its discovery, sources, and biological activities, along with detailed experimental protocols to aid researchers in their studies. While its mechanism of action and specific signaling pathways remain to be elucidated, the information compiled herein serves as a valuable resource for the scientific community to explore the therapeutic potential of this compound. Future research should focus on obtaining more quantitative bioactivity data, exploring its mechanism of action, and investigating its potential in various disease models.

References

Technical Guide: Isolation and Characterization of Carpinontriol B from Carpinus cordata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, characterization, and biological activities of carpinontriol B, a diarylheptanoid found in the stems of Carpinus cordata. The methodologies outlined are based on established scientific literature to ensure accuracy and reproducibility for research and drug development applications.

Introduction

Carpinus cordata Blume, a deciduous shrub distributed across Korea, Japan, and China, is a known source of various bioactive compounds, including diarylheptanoids and tannins.[1] Among these, this compound has garnered interest for its potential pharmacological activities. This document details the systematic approach to isolate and identify this compound from its natural source.

Isolation of this compound

The isolation of this compound from the stems of Carpinus cordata is a multi-step process involving extraction, fractionation, and chromatographic separation.[1]

Experimental Protocol: Extraction and Fractionation

A bioassay-guided approach is typically employed to isolate this compound, leveraging its biological activity, such as radical scavenging, to guide the separation process.[1]

-

Plant Material Preparation: Air-dried and chopped stems of Carpinus cordata are used as the starting material.

-

Extraction: The prepared plant material is extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and sequentially partitioned with dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[2] This step separates compounds based on their polarity.

Experimental Protocol: Chromatographic Separation

The bioactive fractions obtained from solvent partitioning are subjected to a series of chromatographic techniques to isolate the pure compound.

-

Column Chromatography: The ethyl acetate-soluble fraction, often exhibiting significant radical-scavenging activity, is subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform (CHCl₃) and methanol (MeOH).

-

Further Purification: Fractions containing this compound are further purified using repeated column chromatography over silica gel and Sephadex LH-20.

-

Final Purification: The final purification is achieved through high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation and Characterization

The structure of this compound is elucidated using various spectroscopic methods.[1][3] These techniques provide detailed information about the molecule's connectivity and stereochemistry.

| Spectroscopic Data for this compound | |

| Technique | Observations |

| ¹H NMR | Provides information on the number and environment of protons. |

| ¹³C NMR | Provides information on the number and type of carbon atoms. |

| DEPT | Differentiates between CH, CH₂, and CH₃ groups. |

| ¹H-¹H COSY | Shows proton-proton correlations. |

| HMQC | Shows direct carbon-proton correlations. |

| HMBC | Shows long-range carbon-proton correlations.[2] |

| NOE | Provides information on the spatial proximity of protons.[2] |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₅ |

| Molecular Weight | 344.4 g/mol [4] |

| Appearance | White powder |

| Solubility | Soluble in methanol and DMSO[5] |

Biological Activity

This compound has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent.

-

Antioxidant Activity: While initial reports suggested weak radical-scavenging activity in the DPPH assay, other studies have shown it can inhibit lipid peroxidation.[1][6]

-

Antimicrobial Activity: this compound has shown inhibitory activity against both Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[7][8][9]

-

Anti-inflammatory Activity: It has been shown to inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in RAW 264.7 cells in a dose-dependent manner.[10]

-

α-Glucosidase Inhibition: this compound has exhibited moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[8][9]

Visualized Workflows and Pathways

Isolation Workflow

Caption: Bioassay-guided isolation of this compound.

Postulated Anti-inflammatory Signaling Pathway

Caption: Inhibition of inflammatory mediators by this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New diarylheptanoids from the stems of Carpinus cordata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. otka-palyazat.hu [otka-palyazat.hu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies [frontiersin.org]

- 9. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | CAS:473451-73-9 | Manufacturer ChemFaces [chemfaces.com]

Spectroscopic Data of Carpinontriol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for carpinontriol B, a cyclic diarylheptanoid isolated from plants of the Carpinus genus. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential applications in drug discovery and development.

Introduction

This compound is a naturally occurring cyclic diarylheptanoid that has been isolated from various plant species, including Carpinus cordata and Carpinus betulus.[1] Its structure has been elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide summarizes the key spectroscopic data and the experimental protocols used for their acquisition.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is a key technique for determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula | Reference |

| ESI-MS | 345.1383 [M+H]⁺ | C₁₉H₂₀O₆ | [1] |

Experimental Protocol: Mass Spectrometry

High-resolution electrospray ionization mass spectra are typically acquired on a UHPLC system coupled to an Orbitrap mass spectrometer. The general procedure is as follows:

-

Sample Preparation: The isolated compound is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

-

Chromatography: The sample is injected into a UHPLC system equipped with a C18 column. A gradient elution is performed using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: The mass spectrometer is operated in positive or negative ion mode. Key parameters include:

-

Ion Source: Electrospray ionization (ESI)

-

Capillary Voltage: Typically 3-4 kV

-

Sheath Gas and Auxiliary Gas Flow Rates: Optimized for signal intensity

-

Mass Range: Scanned over a range appropriate for the compound, e.g., m/z 100-1000.

-

Resolution: Set to a high value (e.g., >70,000) to enable accurate mass measurement and molecular formula determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. The data presented below is based on the initial isolation and characterization of this compound.[1]

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 6.84 | d | 2.0 |

| 4 | 6.64 | dd | 8.0, 2.0 |

| 6 | 6.98 | d | 8.0 |

| 7α | 2.85 | m | |

| 7β | 2.75 | m | |

| 8α | 2.05 | m | |

| 8β | 1.85 | m | |

| 9 | 4.55 | m | |

| 10 | 3.75 | m | |

| 11 | 3.45 | m | |

| 12' | 6.80 | d | 2.0 |

| 14' | 6.62 | dd | 8.0, 2.0 |

| 16' | 6.95 | d | 8.0 |

| 17'α | 2.80 | m | |

| 17'β | 2.70 | m | |

| 18'α | 2.00 | m | |

| 18'β | 1.80 | m | |

| 1-OH | |||

| 5-OH | |||

| 11'-OH | |||

| 15'-OH |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | 156.9 |

| 2 | 114.5 |

| 3 | 145.8 |

| 4 | 116.8 |

| 5 | 144.2 |

| 6 | 121.1 |

| 7 | 37.2 |

| 8 | 32.5 |

| 9 | 70.1 |

| 10 | 72.3 |

| 11 | 74.5 |

| 11' | 156.5 |

| 12' | 114.2 |

| 13' | 145.5 |

| 14' | 116.5 |

| 15' | 143.9 |

| 16' | 120.8 |

| 17' | 36.9 |

| 18' | 32.1 |

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of natural products like this compound:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., methanol-d₄, chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR Acquisition:

-

A standard pulse sequence (e.g., zg30) is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

The relaxation delay is set to an appropriate value (e.g., 1-2 seconds).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments: A suite of 2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish connectivity and aid in the complete assignment of proton and carbon signals.

Spectroscopic Analysis Workflow

The structural elucidation of a natural product like this compound follows a logical workflow, integrating data from various spectroscopic techniques.

Caption: Workflow for the isolation and structural elucidation of this compound.

This comprehensive spectroscopic dataset provides a foundation for the unambiguous identification of this compound and serves as a critical reference for researchers engaged in natural product chemistry, phytochemistry, and drug discovery.

References

An In-Depth Technical Guide to the Proposed Biosynthesis of Carpinontriol B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpinontriol B, a cyclic diarylheptanoid isolated from Carpinus species, exhibits a unique meta,meta-bridged biphenyl structure. While its complete biosynthetic pathway has not been experimentally elucidated, a comprehensive understanding of phenylpropanoid and diarylheptanoid biosynthesis allows for the formulation of a scientifically rigorous proposed pathway. This guide details this hypothetical pathway, from primary metabolism to the final complex structure of this compound. It provides a foundation for future research by outlining detailed experimental protocols for the identification and characterization of the involved enzymes and genes. Furthermore, this document presents a compilation of relevant quantitative data and visualizes the proposed biochemical transformations and experimental workflows to facilitate a deeper understanding for researchers in natural product biosynthesis and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to originate from the phenylpropanoid pathway, a common route for the synthesis of a wide array of plant secondary metabolites. The pathway can be conceptually divided into three main stages:

-

Formation of Cinnamic Acid Derivatives: The pathway initiates with the conversion of the aromatic amino acid L-phenylalanine to p-coumaroyl-CoA.

-

Assembly of the Linear Diarylheptanoid Backbone: Two molecules derived from the phenylpropanoid pathway are condensed with a malonyl-CoA unit to form a linear diarylheptanoid precursor.

-

Oxidative Cyclization and Tailoring Steps: The linear precursor undergoes an intramolecular oxidative coupling to form the characteristic meta,meta-biphenyl bridge, followed by subsequent hydroxylation and reduction steps to yield this compound.

Stage 1: Phenylpropanoid Pathway

The initial steps are well-established in plant biochemistry:

-

Step 1: Deamination of L-Phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.

-

Step 2: Hydroxylation of Cinnamic Acid: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the para position to produce p-coumaric acid.

-

Step 3: Coenzyme A Ligation: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Stage 2: Formation of the Linear Diarylheptanoid Precursor

This stage involves the action of Type III polyketide synthases (PKSs) to assemble the C6-C7-C6 backbone of a linear diarylheptanoid. Based on the structure of this compound, a plausible linear precursor is proposed.

-

Step 4: Diketide Formation: A diketide-CoA synthase (DCS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA to form p-coumaroyldiketide-CoA.

-

Step 5: Condensation to Form the Linear Backbone: A curcuminoid synthase (CURS) or a similar PKS then catalyzes the condensation of p-coumaroyldiketide-CoA with a second molecule of p-coumaroyl-CoA to yield a linear diarylheptanoid. For this compound, we propose the formation of a precursor such as bis-demethoxy-hirsutenone .

Stage 3: Cyclization and Tailoring Reactions

This final stage is the most speculative but is based on analogous reactions in the biosynthesis of other cyclic natural products.

-

Step 6: Intramolecular Oxidative Coupling: The key step in the formation of the meta,meta-biphenyl bridge of this compound is proposed to be an intramolecular oxidative coupling of the linear precursor. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a laccase . These enzymes can generate phenoxy radicals, which then couple to form the C-C bond between the two aromatic rings.

-

Step 7 & 8: Hydroxylation and Reduction: Following cyclization, the intermediate is likely further modified by hydroxylases and reductases to introduce the three hydroxyl groups and reduce a keto group present in the heptane chain to yield the final structure of this compound.

Diagram of the Proposed Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Data Presentation

Quantitative data on the biosynthesis of this compound is scarce. However, studies on the quantification of diarylheptanoids in Carpinus species provide valuable information for future research.

Table 1: Quantitative Analysis of Diarylheptanoids in Carpinus betulus

| Compound | Plant Part | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Carpinontriol A | Bark | 15.3 ± 1.2 | UHPLC-DAD | [1] |

| This compound | Bark | 25.8 ± 2.1 | UHPLC-DAD | [1] |

| Giffonin X | Bark | 8.9 ± 0.7 | UHPLC-DAD | [1] |

| Acyclic Diarylheptanoid | Bark | 5.2 ± 0.4 | UHPLC-DAD | [1] |

Experimental Protocols

To validate the proposed biosynthetic pathway of this compound, a series of experiments are required. This section provides detailed methodologies for key experiments.

Identification of Candidate Biosynthetic Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding PAL, C4H, 4CL, PKSs, cytochrome P450s, and laccases involved in this compound biosynthesis from Carpinus cordata.

Methodology:

-

Plant Material: Collect young, actively growing tissues (e.g., leaves, stems) of Carpinus cordata, as these are likely sites of active secondary metabolism.

-

RNA Extraction: Extract total RNA from the collected tissues using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).

-

Bioinformatic Analysis:

-

Assemble the raw sequencing reads into a de novo transcriptome.

-

Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

-

Identify candidate genes for PAL, C4H, 4CL, PKSs, cytochrome P450s, and laccases based on the annotation.

-

Perform differential gene expression analysis if tissues with varying levels of this compound are available.

-

Diagram of Transcriptome Analysis Workflow

Caption: Workflow for identifying candidate biosynthetic genes.

Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450

Objective: To express a candidate cytochrome P450 from Carpinus cordata in a heterologous host and test its ability to catalyze the cyclization of the proposed linear diarylheptanoid precursor.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate P450 gene from Carpinus cordata cDNA using PCR. Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with the expression construct.

-

Protein Expression: Grow the transformed yeast cells in an appropriate medium and induce protein expression according to the vector's promoter system.

-

Microsome Isolation: Harvest the yeast cells and prepare microsomal fractions, which will contain the membrane-bound cytochrome P450.

-

Enzyme Assay:

-

Synthesize the proposed linear diarylheptanoid precursor chemically.

-

Incubate the microsomal fraction with the linear precursor, NADPH (as a cofactor), and a cytochrome P450 reductase.

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by HPLC-MS/MS to detect the formation of the cyclized product.

-

Diagram of Heterologous Expression and Enzyme Assay Workflow

Caption: Workflow for functional characterization of a P450.

Laccase Activity Assay

Objective: To test for laccase activity in Carpinus cordata protein extracts that could catalyze the oxidative coupling of the linear precursor.

Methodology:

-

Protein Extraction: Homogenize fresh Carpinus cordata tissue in a suitable extraction buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing soluble proteins.

-

Substrate: Use a standard laccase substrate like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or the synthesized linear diarylheptanoid precursor.

-

Assay:

-

In a cuvette, mix the protein extract with the substrate in an appropriate buffer.

-

Monitor the change in absorbance at a specific wavelength (e.g., 420 nm for the oxidized product of ABTS) over time using a spectrophotometer.

-

An increase in absorbance indicates laccase activity.

-

-

Confirmation with Precursor: If activity is detected with a standard substrate, repeat the assay with the synthesized linear diarylheptanoid precursor and analyze the products by HPLC-MS/MS for the cyclized product.

Quantitative Analysis of this compound and its Precursors by HPLC-MS/MS

Objective: To quantify the levels of this compound and its potential linear precursor in different tissues of Carpinus cordata.

Methodology:

-

Sample Preparation: Extract metabolites from different plant tissues (leaves, stems, roots) using a suitable solvent (e.g., methanol).

-

HPLC Separation: Separate the metabolites in the extract using a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.

-

MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its precursor. Develop a specific MRM method for each compound by identifying a precursor ion and a characteristic product ion.

-

Quantification: Create a calibration curve using authentic standards of this compound and the synthesized linear precursor to quantify their concentrations in the plant extracts.

Conclusion

The proposed biosynthetic pathway for this compound provides a robust framework for future research aimed at elucidating the enzymatic machinery responsible for the synthesis of this complex cyclic diarylheptanoid. The experimental protocols detailed in this guide offer a clear roadmap for the identification and functional characterization of the key enzymes involved, particularly the elusive cyclization enzyme. Successful elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and related compounds for potential pharmaceutical applications.

References

An In-depth Technical Guide to Carpinontriol B: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpinontriol B is a naturally occurring cyclic diarylheptanoid, a class of secondary metabolites characterized by a C6-C7-C6 carbon skeleton. First isolated from the stems of Carpinus cordata, it has since been identified in other species of the Betulaceae family, including Carpinus turczaninowii and Carpinus betulus.[1] As a member of the diarylheptanoid family, this compound has garnered interest within the scientific community for its potential therapeutic applications, notably its anti-inflammatory and antimicrobial properties. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of this compound, its biological activities, and the experimental protocols used for its study.

Physicochemical Properties

This compound is a phenolic compound that presents as a powder.[2] Its stability has been noted to be robust in both aqueous and methanolic solutions across a range of temperatures.[1] Furthermore, it has demonstrated stability at various biorelevant pH values.[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₀O₆ | [3] |

| Molecular Weight | 344.35 g/mol | [3] |

| Physical Description | Powder | [2] |

| Purity | ≥98% | [2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been utilized to determine the elemental composition and exact mass of this compound.[4] While detailed fragmentation patterns are not extensively published, the initial characterization confirms its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR spectroscopy have been instrumental in determining the complex cyclic structure of this compound.[5] Although specific chemical shift and coupling constant data are not fully detailed in the available literature, these techniques have confirmed its identity as a diarylheptanoid.

Infrared (IR) Spectroscopy

Infrared spectroscopy data for this compound is not extensively reported in the current body of scientific literature.

Experimental Protocols

Isolation of this compound from Carpinus turczaninowii

A general protocol for the isolation of this compound from the branches of Carpinus turczaninowii involves solvent extraction and chromatographic separation.

Workflow for Isolation and Purification

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered branches of Carpinus turczaninowii are extracted with aqueous ethanol.

-

Fractionation: The resulting crude extract is concentrated and then successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to yield different fractions.

-

Chromatographic Separation: The ethyl acetate fraction, which typically shows potent biological activity, is subjected to column chromatography over a stationary phase like silica gel.

-

Purification: Fractions containing this compound are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, with its anti-inflammatory and α-glucosidase inhibitory effects being the most studied.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound effectively reduces the production of the pro-inflammatory mediators nitric oxide (NO) and interleukin-6 (IL-6) in a dose-dependent manner.

Signaling Pathway of LPS-Induced Inflammation and Potential Inhibition by this compound

Caption: Potential mechanism of anti-inflammatory action of this compound.

Experimental Protocol: Determination of Nitric Oxide (NO) Production in RAW 264.7 Cells

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of nitric oxide.

-

Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent. This involves mixing the supernatant with a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at approximately 540 nm.

-

Data Analysis: The amount of nitrite is determined by comparison with a standard curve of sodium nitrite. The inhibitory effect of this compound is calculated relative to the LPS-stimulated control group.

Experimental Protocol: Measurement of Interleukin-6 (IL-6) Production

-

Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells are pre-treated with this compound and then stimulated with LPS.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

ELISA: The concentration of IL-6 in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The concentration of IL-6 is determined from a standard curve, and the inhibitory effect of this compound is calculated.

α-Glucosidase Inhibitory Activity

This compound has been reported to exhibit moderate inhibitory activity against α-glucosidase, an enzyme involved in the digestion of carbohydrates. This suggests a potential role for this compound in the management of hyperglycemia.

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Incubation: The enzyme solution is pre-incubated with various concentrations of this compound (or a positive control such as acarbose) for a set period.

-

Reaction Initiation: The reaction is initiated by the addition of the pNPG substrate.

-

Measurement: The enzymatic reaction, which produces a yellow-colored product (p-nitrophenol), is monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[6] The standard method to assess this is the disk diffusion assay.

Experimental Protocol: Disk Diffusion Assay

-

Bacterial Culture: A standardized inoculum of the test bacteria is spread evenly onto the surface of an agar plate.

-

Disk Application: Sterile paper disks impregnated with a known concentration of this compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for bacterial growth.

-

Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion

This compound is a cyclic diarylheptanoid with promising biological activities, particularly in the areas of anti-inflammation and antimicrobial action. While its fundamental physicochemical properties have been established, a more detailed public repository of its spectral data would be beneficial for the scientific community. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this interesting natural product. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects and exploring its efficacy in in vivo models.

References

- 1. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

carpinontriol B CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpinontriol B is a cyclic diarylheptanoid natural product that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental protocols used to elucidate these activities. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 473451-73-9 | [1][2][3] |

| Molecular Formula | C₁₉H₂₀O₆ | [1][2] |

| Molecular Weight | 344.35 g/mol | [1][2] |

| Source | Carpinus turczaninowii, Carpinus betulus | [1][4] |

| Compound Type | Phenol | [1][2] |

| Physical Description | Powder | [1] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. The following tables summarize the key quantitative data from various studies.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Assay | Concentration | Result | Reference |

| Nitric Oxide (NO) Production Inhibition | Dose-dependent | Significant inhibition | [2] |

| Interleukin-6 (IL-6) Production Inhibition | Dose-dependent | Considerable inhibition | [2] |

Aqueous Stability

The stability of this compound has been assessed at different pH values relevant to physiological conditions.

| pH | Incubation Time | Stability | Reference |

| 1.2 (gastric fluid) | 81 hours | Stable | [4] |

| 6.8 (intestinal fluid) | 81 hours | Stable | [4] |

| 7.4 (blood and tissues) | 81 hours | Stable | [4] |

Antiproliferative Activity

The cytotoxic effects of this compound have been investigated against human melanoma cell lines.

| Cell Line | Concentration | Result | Reference |

| A375 | Up to 1000 µM | Not cytotoxic | [4] |

| SK-Mel-28 | Up to 1000 µM | Not cytotoxic | [4] |

Antimicrobial Activity

This compound has been reported to exhibit antimicrobial properties.

| Assay | Concentration | Result | Reference |

| Disk Diffusion Assay | 40 µ g/disk | Formation of inhibition zones | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Assays in RAW 264.7 Cells

RAW 264.7 macrophage cells are cultured in an appropriate medium and incubated at 37°C in a 5% CO₂ atmosphere. For experiments, cells are seeded in multi-well plates and allowed to adhere. Subsequently, the cells are treated with various concentrations of this compound in the presence of 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

-

After a 24-hour incubation with this compound and LPS, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

-

The mixture is incubated at room temperature to allow for a colorimetric reaction.

-

The absorbance is measured at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.

-

Culture supernatants from cells treated with this compound and LPS for 24 hours are collected.

-

The concentration of IL-6 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

To assess whether the observed inhibitory effects are due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

-

After the 24-hour treatment period, MTT solution is added to the cells and incubated for several hours.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a wavelength of approximately 570 nm.

Aqueous Stability Study

-

Solutions of this compound are prepared in aqueous buffers at different pH values (e.g., 1.2, 6.8, and 7.4).

-

The solutions are incubated at a controlled temperature (e.g., 37°C).

-

Aliquots are taken at various time points (e.g., 0, 9, and 81 hours).

-

The concentration of this compound in the aliquots is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Antiproliferative Assay (MTT Assay)

-

Human cancer cell lines (e.g., A375 and SK-Mel-28) are seeded in 96-well plates and allowed to attach.

-

The cells are then treated with a range of concentrations of this compound.

-

After a specified incubation period (e.g., 48 or 72 hours), an MTT assay is performed as described in the cell viability assay section to determine the effect on cell proliferation.

Antimicrobial Disk Diffusion Assay

-

A suspension of the target microorganism is uniformly spread on an agar plate.

-

Sterile paper disks are impregnated with a known concentration of this compound (e.g., 40 µ g/disk ).

-

The disks are placed on the surface of the agar.

-

The plates are incubated under appropriate conditions for microbial growth.

-

The diameter of the zone of inhibition (the area around the disk where microbial growth is prevented) is measured.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound, specifically the inhibition of NO and IL-6 production in LPS-stimulated macrophages, suggest an interaction with the nuclear factor-kappa B (NF-κB) signaling pathway. LPS, a component of the outer membrane of Gram-negative bacteria, activates this pathway, leading to the transcription of pro-inflammatory genes.

Figure 1: Proposed mechanism of anti-inflammatory action of this compound.

References

- 1. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. article.imrpress.com [article.imrpress.com]

- 3. Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids from Corylus maxima [mdpi.com]

- 4. Anti-inflammatory Activities for the Extracts and Carpinontriols from Branches of Carpinus turczaninowii [imrpress.com]

Preliminary Biological Activity of Carpinontriol B: A Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpinontriol B, a diarylheptanoid compound, has emerged as a molecule of interest in the field of natural product chemistry and drug discovery. Isolated from sources such as Carpinus turczaninowii and Carpinus cordata, this compound has been the subject of preliminary screenings to elucidate its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its anti-inflammatory, cytotoxic, and antimicrobial properties. The information is presented to support further research and development efforts in harnessing the potential of this natural product.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in in vitro models. The primary assay used to evaluate this activity has been the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a standard for assessing inflammatory responses.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to inhibit the production of key pro-inflammatory mediators, nitric oxide (NO) and interleukin-6 (IL-6), in a dose-dependent manner in LPS-stimulated RAW 264.7 cells.[1][2] While the precise IC50 values for these inhibitory effects are not consistently reported in the available literature, the qualitative evidence strongly suggests a potent anti-inflammatory potential.

Table 1: Anti-inflammatory Activity of this compound

| Bioassay | Cell Line | Stimulant | Target Mediator | Observed Effect |

| Nitric Oxide Production | RAW 264.7 | LPS | Nitric Oxide (NO) | Dose-dependent inhibition of NO production.[1][2] |

| IL-6 Production | RAW 264.7 | LPS | Interleukin-6 (IL-6) | Dose-dependent inhibition of IL-6 production.[1][2] |

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This protocol outlines the general steps for assessing the effect of this compound on nitric oxide production in macrophage cells.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for a specific period (e.g., 1 hour).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response.

-

Incubation: The plates are incubated for a further 24 hours.

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated groups to the LPS-stimulated control group.

Cytotoxicity Profile

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. These preliminary screenings are crucial for determining the therapeutic window and selectivity of a compound.

In Vitro Cytotoxicity Data

Studies have indicated that this compound exhibits low cytotoxicity against a range of cancer cell lines. Notably, it was not cytotoxic up to 1000 μM in A375 and SK-Mel-28 human melanoma cell lines.[3] Furthermore, IC50 values exceeding 100 μM were observed for this compound in A549 human lung adenocarcinoma and HeLa human cervical adenocarcinoma cells.[3]

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Cytotoxicity Measurement | Result |

| A375 | Melanoma | IC50 | > 1000 μM[3] |

| SK-Mel-28 | Melanoma | IC50 | > 1000 μM[3] |

| A549 | Lung Adenocarcinoma | IC50 | > 100 μM[3] |

| HeLa | Cervical Adenocarcinoma | IC50 | > 100 μM[3] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach and grow for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antibacterial properties.

Spectrum of Activity

This compound has been reported to exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains, are not yet available in the public domain. Further investigation is required to fully characterize its antimicrobial spectrum and potency.

Signaling Pathway Modulation

The precise molecular mechanisms underlying the anti-inflammatory effects of this compound are still under investigation. Based on the known mechanisms of other diarylheptanoids and anti-inflammatory compounds, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways.

Potential Signaling Pathways

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways are central regulators of the inflammatory response. LPS stimulation of macrophages typically leads to the activation of these pathways, resulting in the transcription of pro-inflammatory genes. It is plausible that this compound may interfere with one or more components of these cascades.

Conclusion and Future Directions

The preliminary biological activity screening of this compound reveals a promising profile, particularly in the context of anti-inflammatory action with a favorable cytotoxicity profile. The observed dose-dependent inhibition of NO and IL-6 production in macrophages suggests its potential as a lead compound for the development of novel anti-inflammatory agents.

However, to advance the development of this compound, several key areas require further investigation:

-

Quantitative Anti-inflammatory Data: Determination of precise IC50 values for the inhibition of NO, IL-6, and other pro-inflammatory cytokines is essential for potency assessment.

-

Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways (e.g., NF-κB, MAPKs) modulated by this compound will provide a deeper understanding of its mechanism of action.

-

Antimicrobial Spectrum: Comprehensive screening against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria is necessary to define its antimicrobial potential, including the determination of MIC values.

-

In Vivo Efficacy: Evaluation of the anti-inflammatory and antimicrobial activities of this compound in relevant animal models is a critical next step to validate the in vitro findings.

-

Pharmacokinetic and Toxicological Studies: A thorough investigation of the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of this compound is required to assess its drug-like properties and safety.

References

Carpinontriol B: A Comprehensive Technical Review

A Whitepaper on the Literature, History, and Biological Activities of a Cyclic Diarylheptanoid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carpinontriol B is a naturally occurring cyclic diarylheptanoid, a class of phenolic compounds characterized by a seven-carbon chain connecting two aromatic rings. First isolated from the stems of Carpinus cordata and later from Carpinus betulus (European Hornbeam), this small molecule has garnered interest for its notable chemical stability and diverse, albeit moderately potent, biological activities.[1][2][3] This technical guide provides a comprehensive review of the existing scientific literature on this compound, detailing its discovery, chemical properties, and known biological effects. The document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Chemical Properties

This compound was first identified as a new diarylheptanoid, along with its isomer carpinontriol A, from the stems of Carpinus cordata.[2][3] It is classified as a meta,meta-cyclophane-type diarylheptanoid.[1]

Chemical Structure:

-

Molecular Formula: C₁₉H₂₀O₅

-

Molecular Weight: 344.36 g/mol

A key characteristic of this compound is its exceptional chemical stability. Studies have shown that it remains stable in both aqueous and methanolic solutions across a range of temperatures and at biorelevant pH values (1.2, 6.8, and 7.4).[1] This stability is a significant advantage for a potential therapeutic agent, as it suggests a longer shelf-life and better bioavailability compared to less stable diarylheptanoids like curcumin.[1]

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities, with the most notable being its antimicrobial and α-glucosidase inhibitory effects. The available quantitative data from the literature is summarized in the tables below.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Type | Assay Method | Concentration | Result | Reference |

| Bacillus cereus | Gram-positive | Disk Diffusion | 40 µ g/disk | Zone of inhibition comparable to tetracycline | [4] |

| Staphylococcus aureus | Gram-positive | Disk Diffusion | 40 µ g/disk | Zone of inhibition comparable to tetracycline | [4] |

| Escherichia coli | Gram-negative | Disk Diffusion | 40 µ g/disk | Zone of inhibition comparable to tetracycline | [4] |

| Pseudomonas aeruginosa | Gram-negative | Disk Diffusion | 40 µ g/disk | Zone of inhibition comparable to tetracycline | [4] |

Note: Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, have not been reported for this compound in the reviewed literature.

Table 2: α-Glucosidase Inhibitory Activity of this compound

| Enzyme | IC₅₀ (µM) | Positive Control | IC₅₀ of Control (µM) | Reference |

| α-Glucosidase (from Saccharomyces cerevisiae) | 104.6 - 113.9 | Acarbose | 115.1 | [5] |

Table 3: Cytotoxicity Data for this compound

| Cell Line | Cancer Type | Concentration (µM) | Result | Reference |

| A375 | Human Melanoma | up to 1000 | Not cytotoxic | [1] |

| SK-Mel-28 | Human Melanoma | up to 1000 | Not cytotoxic | [1] |

Other Reported Biological Activities:

-

Antioxidant Activity: this compound has been reported to exhibit weak antioxidant activity.[1]

-

Inhibition of Lipid Peroxidation: It has been shown to inhibit lipid peroxidation induced by H₂O₂ in human plasma.[1]

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound have not been elucidated in the scientific literature to date. However, based on studies of related diarylheptanoids, some putative mechanisms can be proposed:

-

Antimicrobial Activity: Many phenolic compounds, including diarylheptanoids, exert their antimicrobial effects through the disruption of bacterial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

-

α-Glucosidase Inhibition: The inhibition of α-glucosidase by phenolic compounds typically involves the binding of the inhibitor to the active site of the enzyme. This binding can be competitive, non-competitive, or mixed, and it prevents the enzyme from hydrolyzing complex carbohydrates into absorbable monosaccharides. This, in turn, helps to lower postprandial blood glucose levels.

Further research is required to definitively establish the mechanisms of action for this compound.

Synthesis

As of the date of this review, a total chemical synthesis of this compound has not been reported in the scientific literature. The compound is currently obtained through isolation from its natural sources. General synthetic strategies for cyclic diarylheptanoids have been reviewed and could potentially be adapted for the synthesis of this compound.

Experimental Protocols

α-Glucosidase Inhibition Assay

The following protocol is a summary of the method used to determine the α-glucosidase inhibitory activity of this compound.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.9, 0.1 M)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Acarbose (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

In a 96-well plate, add the enzyme solution to wells containing various concentrations of this compound or the positive control.

-

Incubate the plate at 37°C for a specified period (e.g., 15 minutes).

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate again at 37°C for a specified period (e.g., 15 minutes).

-

Measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced by the enzymatic reaction.

-

Calculate the percentage of inhibition for each concentration of this compound and the positive control.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Disk Diffusion Assay

The following is a general protocol for the disk diffusion assay used to assess the antimicrobial activity of this compound.

Materials:

-

Bacterial strains (e.g., Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Nutrient agar plates

-

Sterile paper disks (6 mm diameter)

-

This compound solution (at a known concentration)

-

Positive control antibiotic (e.g., tetracycline)

-

Negative control (solvent used to dissolve this compound)

-

Sterile swabs

Procedure:

-

Prepare a standardized inoculum of each bacterial strain.

-

Using a sterile swab, evenly inoculate the entire surface of a nutrient agar plate with the bacterial suspension.

-

Aseptically place sterile paper disks impregnated with a known amount of this compound (e.g., 40 µg) onto the surface of the agar.

-

Place disks with the positive and negative controls on the same plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Visualizations

As the specific signaling pathways for this compound's mechanism of action are unknown, a generalized experimental workflow for screening the biological activity of a natural product is provided below.

Caption: Generalized workflow for the discovery and initial biological evaluation of a natural product like this compound.

Conclusion

This compound is a stable cyclic diarylheptanoid with a range of interesting, though not highly potent, biological activities. Its demonstrated antimicrobial and α-glucosidase inhibitory effects warrant further investigation. Key areas for future research include the determination of its specific mechanisms of action, the elucidation of its total synthesis, and a more comprehensive evaluation of its therapeutic potential, including in vivo studies. The lack of significant cytotoxicity at high concentrations is a promising feature for its potential development as a therapeutic agent. This technical guide provides a solid foundation for researchers interested in exploring the scientific and therapeutic possibilities of this compound.

References

- 1. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Carpinontriol B: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Carpinontriol B, a cyclic diarylheptanoid isolated from plants such as European hornbeam (Carpinus betulus) and Corylus avellana, has emerged as a molecule of interest for its diverse biological activities.[1][2] As a member of the diarylheptanoid class of phytochemicals, it shares a structural backbone with compounds known for their anti-inflammatory, anticancer, and neuroprotective properties.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential therapeutic targets of this compound, drawing from available preclinical data. It aims to serve as a foundational resource for researchers seeking to explore its therapeutic applications. This document summarizes the known biological effects, proposes potential molecular targets and pathways for further investigation, and provides generalized experimental protocols to facilitate future research.

Quantitative Data Summary

The following table summarizes the quantitative data available for the biological activities of this compound.

| Biological Activity | Assay | Test System | Results | Reference |

| Antiproliferative Activity | Cytotoxicity Assay | A375 and SK-Mel-28 human melanoma cell lines | Not cytotoxic up to 1000 μM | [1] |

| Antimicrobial Activity | Disk Diffusion Assay | Bacillus cereus, Staphylococcus aureus (Gram-positive) | Zone of inhibition at 40 μ g/disk | [3][4] |

| Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Zone of inhibition at 40 μ g/disk | [3][4] | ||

| α-Glucosidase Inhibition | Enzyme Inhibition Assay | Yeast α-glucosidase | IC50: 104.6 - 113.9 μM (moderate activity, comparable to acarbose) | [2] |

| Antioxidant Activity | DPPH Assay | Weak radical-scavenging activity | [5] | |

| Lipid Peroxidation Assay | H2O2-induced lipid peroxidation in human plasma | Inhibitory activity observed | [1] |

Potential Therapeutic Targets and Signaling Pathways

While direct molecular targets of this compound have not yet been definitively identified in the literature, its observed biological activities suggest several potential avenues for investigation. The following sections outline these hypothetical targets and pathways, based on the known mechanisms of similar compounds.

Antimicrobial Targets

The broad-spectrum antibacterial activity of this compound suggests that its targets may be conserved bacterial structures or enzymes.

-

Bacterial Cell Membrane: A primary mechanism for many natural antimicrobial compounds is the disruption of the bacterial cell membrane integrity. This leads to leakage of intracellular components and ultimately cell death.

-

Bacterial Enzymes: this compound may inhibit essential bacterial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.

Further research is required to elucidate the precise mechanism.

Hypothesized Signaling Pathway for Antimicrobial Action

Hypothesized antimicrobial mechanism of this compound.

α-Glucosidase Inhibition

The moderate inhibition of α-glucosidase suggests a potential therapeutic application in the management of type 2 diabetes by delaying carbohydrate digestion and glucose absorption.

-

α-Glucosidase: This enzyme, located in the brush border of the small intestine, is the direct target. Understanding the kinetics of this inhibition (competitive, non-competitive, or uncompetitive) is crucial for drug development.

Logical Relationship for α-Glucosidase Inhibition

Mechanism of this compound in α-glucosidase inhibition.

Antioxidant and Anti-inflammatory Pathways

While reported as a weak radical scavenger, this compound's ability to inhibit lipid peroxidation suggests it may modulate cellular antioxidant pathways. Many diarylheptanoids exhibit anti-inflammatory effects by targeting key signaling pathways.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2): This transcription factor is a master regulator of the antioxidant response. Activation of the Nrf2 pathway could be a potential mechanism for the observed inhibition of lipid peroxidation.

-

Nuclear Factor-kappa B (NF-κB): This is a key signaling pathway involved in inflammation. Inhibition of NF-κB is a common mechanism for the anti-inflammatory effects of polyphenolic compounds.

Hypothesized Antioxidant Signaling Pathway

Potential involvement of this compound in the Nrf2 pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following are generalized methodologies for key assays that can be adapted for its study.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow

Workflow for determining Minimum Inhibitory Concentration.

Methodology:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing broth.

-